OM99-2 TFA

BACE1 inhibition Ki determination transition-state analog

Researchers require validated BACE1 inhibitors with defined selectivity profiles to avoid off-target artifacts. OM99-2 TFA is the trifluoroacetate salt of an eight-residue peptidomimetic transition-state analog. - **Quantitative benchmark**: Ki = 1.6 nM for BACE1; 30-fold selectivity over cathepsin D (Ki=48 nM) - critical for avoiding ocular toxicity liabilities. - **Structural reference**: Co-crystal structure (PDB: 2ZHR) maps entire S4-S4′ active site; ideal for docking validation and pharmacophore modeling. - **Assay-ready**: Cell-impermeable - suited for cell-free FRET, SPR, and HPLC-based BACE1 activity assays. Validated positive control.

Molecular Formula C43H65F3N8O16
Molecular Weight 1007.0 g/mol
Cat. No. B12409096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOM99-2 TFA
Molecular FormulaC43H65F3N8O16
Molecular Weight1007.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C41H64N8O14.C2HF3O2/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24;3-2(4,5)1(6)7/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63);(H,6,7)/t22-,23+,25+,26+,27+,28+,29+,30+,34+;/m1./s1
InChIKeyQNFHSZQWASRNKN-BGACWTBKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OM99-2 TFA for Alzheimer's Research


OM99-2 TFA is the trifluoroacetate salt of OM99-2, an eight-residue peptidomimetic inhibitor of human β-secretase 1 (BACE1, memapsin 2), a key enzyme in the amyloidogenic pathway of Alzheimer's disease [1]. Originally developed by the Tang and Ghosh groups, OM99-2 incorporates a non-hydrolyzable hydroxyethylene (HE) transition-state isostere and binds the BACE1 active site with low nanomolar affinity . Its co-crystal structure with BACE1 (PDB: 2ZHR) represents the first high-resolution complex used to define the enzyme's active site architecture and has served as the foundational template for structure-based design of subsequent BACE1 inhibitor generations [2]. OM99-2 TFA is supplied as a research-use-only tool compound, primarily employed in enzymatic inhibition assays, co-crystallography, surface plasmon resonance (SPR) method development, and as a benchmark reference for novel BACE1 inhibitor discovery programs [3].

1
Cell-free enzymatic & biophysical assays. Transition-state analog BACE1 inhibitor with reported nanomolar binding affinity for SPR, FRET, and fluorescence-quenching platforms.
2
Structural template for SBDD. Co-crystal structure (PDB: 2ZHR) defines full S4–S4′ subsite interactions; supports docking, pharmacophore modeling, and structure-guided optimization.
3
Benchmark reference for inhibitor discovery. Widely cited tool compound for BACE1 activity assay development and novel inhibitor benchmarking.

OM99-2 TFA vs. Other BACE1 Inhibitors


BACE1 inhibitors constitute a structurally and pharmacologically heterogeneous class with marked differences in binding modes, selectivity profiles, and intended experimental applications. OM99-2 TFA is a transition-state analog peptidomimetic that occupies the entire S4–S4′ active site cleft and engages both catalytic aspartates [1]. In contrast, many small-molecule clinical candidates (e.g., AZD3839, verubecestat) are non-peptidic, ATP-noncompetitive inhibitors with distinct binding topologies and divergent off-target liability profiles—most notably against cathepsin D, where inhibition drives ocular toxicity [2]. Even within the peptidomimetic series, the closely related analog OM00-3 (Ki = 0.32 nM) exhibits a 5-fold greater BACE1 affinity than OM99-2 (Ki = 1.6 nM) due to a single P2′ Ala→Val substitution that alters subsite occupancy and binding thermodynamics [3]. Additionally, OM99-2 is cell-impermeable, rendering it strictly suited for cell-free biochemical and biophysical assays, whereas cell-active analogs are required for cellular target engagement studies . Selection of the appropriate BACE1 inhibitor therefore depends critically on the intended assay system and the specific structural or mechanistic question under investigation; generic substitution without quantitative comparative reference risks invalid experimental interpretation and procurement waste.

Peptidomimetic vs. non-peptidic inhibitors. Binding mode and off-target liability profiles (e.g., cathepsin D) differ substantially; selectivity context may not transfer across chemotypes.
Cell-impermeable tool compound. OM99-2 requires cell-free assay systems; cell-active analogs are mandatory for cellular target engagement or pathway analyses.
Affinity differences within peptidomimetic series. Single-residue substitution (e.g., OM00-3) alters subsite occupancy and binding thermodynamics; rank-order assumptions may not hold across analogs.

OM99-2 TFA Comparative Evidence


Binding Affinity: OM99-2 vs. OM00-3

OM99-2 exhibits a Ki of 1.6 nM against recombinant pro-memapsin 2, as determined by steady-state kinetic analysis [1]. The direct analog OM00-3, derived from OM99-2 by a single P2′ Ala→Val substitution, demonstrates a Ki of 0.32 nM against the same enzyme preparation [2]. This 5-fold improvement in binding affinity is attributed to enhanced hydrophobic contacts within the S2′ subsite and stabilization of the P3′–P4′ backbone conformation [3].

Binding Affinity
Head-to-head
OM99-2 Ki = 1.6 nMOM00-3 Ki = 0.32 nM5-fold difference
Informs affinity-based selection; OM00-3 higher sensitivity, OM99-2 suitable for structural studies.
Fluorescence-quenching assay, pH 4.5, 37°C; conditions may influence rank order.
BACE1 inhibition Ki determination transition-state analog structure-activity relationship

Cathepsin D Off-Target Selectivity

OM99-2 inhibits cathepsin D, a closely related aspartyl protease, with a Ki of 48 nM . This represents a 30-fold selectivity window relative to its primary BACE1 target (Ki = 1.6 nM) [1]. In contrast, many advanced small-molecule BACE1 clinical candidates exhibit substantially narrower selectivity margins against cathepsin D, a liability linked to ocular toxicity in preclinical and clinical studies [2]. OM99-2's moderate cathepsin D activity is consistent with its peptidomimetic scaffold and active-site binding mode, which partially accommodates the cathepsin D catalytic cleft.

Cathepsin D Selectivity
Cross-study comparable
30-fold
BACE1/cathepsin D
Benchmark for evaluating off-target selectivity margins in novel inhibitor series.
Recombinant cathepsin D; sub-10-fold margins reported for some clinical candidates.
BACE1 selectivity cathepsin D inhibition off-target profiling aspartyl protease selectivity

Cell Permeability Profile

OM99-2 is definitively cell-impermeable, as confirmed by vendor specifications and its peptidic nature and high molecular weight (~893 Da) . This property contrasts sharply with small-molecule BACE1 inhibitors such as AZD3839, which demonstrate robust cellular activity (IC50 = 10–20 nM in SH-SY5Y cells) and blood-brain barrier penetration [1]. Consequently, OM99-2 is suitable only for cell-free biochemical assays, SPR-based binding studies, and co-crystallography, whereas AZD3839 and related clinical candidates are appropriate for cellular target engagement and in vivo pharmacodynamic studies.

Cell Permeability
Class-level inference
OM99-2: impermeableAZD3839: cellular IC50 10–20 nM
Determines assay system suitability; restricts OM99-2 to cell-free biochemical and biophysical platforms.
Vendor specification; peptidic nature, MW ~893 Da.
cell permeability BACE1 cellular assay peptidomimetic limitation tool compound selection

Structural Template for BACE1

The co-crystal structure of OM99-2 bound to BACE1 (PDB: 2ZHR, resolution: 2.50 Å) provides the canonical reference for BACE1 active site architecture, defining subsite occupancy (S4–S4′) and the precise geometry of catalytic aspartate interactions [1]. In contrast, non-peptidic clinical inhibitors such as verubecestat, lanabecestat, and elenbecestat bind BACE1 via distinct binding modes—often exploiting induced-fit conformational changes in the 10s loop—and do not recapitulate the full transition-state interactions captured by OM99-2 [2]. Consequently, OM99-2-bound structures remain the primary template for computational docking, pharmacophore modeling, and structure-guided optimization of novel inhibitor series [3].

Structural Template
Class-level inference
PDB: 2ZHR (2.50 Å)
Full S4–S4′ coverage
Reference for docking, pharmacophore modeling, and structure-guided design validation.
Distinct binding mode vs. non-peptidic clinical inhibitors; verify docking pose compatibility.
X-ray crystallography BACE1 co-crystal structure structure-based drug design PDB 2ZHR

OM99-2 TFA Research Applications


Cell-Free Enzymatic & SPR Assays

OM99-2 TFA is optimally suited for in vitro biochemical assays requiring a high-affinity, transition-state analog BACE1 inhibitor with a well-characterized Ki of 1.6 nM [1]. Its cell-impermeability is irrelevant in cell-free systems, including fluorescence-quenching kinetic assays, FRET-based BACE1 activity measurements, and surface plasmon resonance (SPR) binding studies where OM99-2 has been successfully immobilized as a ligand to characterize BACE1–inhibitor interactions [2]. In these contexts, OM99-2 serves as a validated positive control and reference standard for benchmarking novel BACE1 inhibitors.

X-Ray Crystallography & SBDD

The co-crystal structure of BACE1 with OM99-2 (PDB: 2ZHR, resolution: 2.50 Å) remains the foundational structural template for rational BACE1 inhibitor design [3]. OM99-2 occupies the entire S4–S4′ active site cleft and engages both catalytic aspartates (Asp32 and Asp228), providing a comprehensive map of subsite interactions. This structure has directly enabled the design of truncated peptidomimetics [4], macrocyclic analogs [5], and carbocyclic/heterocyclic P1′ replacements with improved selectivity over cathepsin D [6]. Researchers engaged in computational docking, pharmacophore modeling, or structure-guided lead optimization should procure OM99-2 for crystallization trials, docking pose validation, and as a reference ligand for virtual screening campaigns.

Cathepsin D Selectivity Benchmarking

OM99-2's 30-fold selectivity window for BACE1 (Ki = 1.6 nM) over cathepsin D (Ki = 48 nM) [7] provides a quantitative benchmark for evaluating BACE1/cathepsin D selectivity in novel inhibitor series. Given that inadequate selectivity against cathepsin D has been identified as a primary driver of ocular toxicity for clinical BACE1 inhibitors [8], OM99-2's selectivity profile offers a useful reference point for early-stage hit triage. Researchers can use OM99-2 as a comparator in counter-screening panels to identify compounds that maintain or exceed the 30-fold selectivity margin before advancing to cellular and in vivo studies.

BACE1 Activity Assay Development

OM99-2 has been successfully employed in the validation of cost-effective HPLC-based methods for measuring BACE1 activity [9]. In a validated HPLC assay, OM99-2 tested at its IC50 concentration produced 50.74% inhibition of BACE1 activity, comparable to the performance of the clinical inhibitor AZD3839 (53.46% inhibition at its respective IC50) [9]. This demonstrates OM99-2's suitability as a reference inhibitor for developing and validating novel BACE1 enzymatic assays, including HPLC, UPLC, and alternative detection modalities, where a robust, commercially available inhibitor with defined inhibitory parameters is required.

Application
Selection Property
Validation Focus
Cell-free BACE1 inhibition & SPR assays
Transition-state analog with well-characterized binding kinetics
Enzyme kinetics & binding interaction validation
BACE1 co-crystallography & structure-based design
Defined co-crystal structure with comprehensive subsite coverage
Docking model accuracy & pharmacophore alignment
BACE1/cathepsin D selectivity counter-screening
Reported selectivity margin against cathepsin D
Off-target profiling & hit prioritization
BACE1 enzymatic assay method development
Reference inhibitor for HPLC/SPR assay platforms
Assay reproducibility & inhibitor response benchmarking
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